Ethyl N-(2-cyanophenyl)carbamate

Tubulin Polymerization Inhibition Cytostatic Agents Antiproliferative Activity

Tubulin-targeted research often relies on β-tubulin binders (e.g., colchicine, CA-4), leaving a critical gap in α-tubulin-selective pharmacological probes. Ethyl N-(2-cyanophenyl)carbamate (CAS 41534-70-7) directly addresses this need as a confirmed α-tubulin polymerization inhibitor with demonstrated in vitro antiproliferative effects. • α-Tubulin monomer binding inhibits polymerization, providing an orthogonal mechanistic tool to dissect tubulin heterodimer function in mitosis and cell cycle arrest. • Differentiated SAR profile versus methyl, tert-butyl, and trifluoroethyl carbamate analogues - ester group governs both reactivity (tetrazole-forming CdCl₂-catalyzed cycloaddition) and bioactivity. • Microreactor-optimized synthesis enables consistent gram-to-kilogram supply with improved yield and cost-efficiency compared to conventional batch processes.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 41534-70-7
Cat. No. B181527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(2-cyanophenyl)carbamate
CAS41534-70-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1C#N
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13)
InChIKeyRJPYCQIROWUTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(2-cyanophenyl)carbamate Identity and Differentiation


Ethyl N-(2-cyanophenyl)carbamate (CAS 41534-70-7) is a bifunctional aromatic building block featuring an ortho-positioned nitrile and an ethyl carbamate moiety. It is classified as a cytostatic agent that binds to the alpha-tubulin monomer and inhibits its polymerization, leading to cell death, with confirmed antiproliferative effects demonstrated in vitro . The compound is synthesized via ring-opening of ethyl carbamic acid with 2-cyanophenyl chloroformate, followed by deamination with methylamine hydrochloride; its yield can be improved using microreactor technology . This carbamate ester is distinct from common analogues such as the methyl ester (CAS: 863879-87-2), tert-butyl ester (CAS: 163229-43-4), and 2,2,2-trifluoroethyl ester (CAS: 743471-41-2), which differ in ester group size, lipophilicity, and synthetic applicability .

Why Ethyl N-(2-cyanophenyl)carbamate Substitution Fails


Simple substitution of ethyl N-(2-cyanophenyl)carbamate with other (2-cyanophenyl)carbamate esters, such as the methyl, tert-butyl, or propyl analogues, is not trivial because the ester group critically influences both synthetic reactivity and biological activity. In tetrazole synthesis, the ethyl and methyl esters react with sodium azide under identical conditions (CdCl₂, DMF, 80–90°C) to yield N-arylcarbamates with a 1,2,3,4-tetrazole fragment, but the ethyl ester provides distinct physicochemical properties that may affect downstream purification and yield [1]. In biological contexts, the ethyl ester is specifically reported as a cytostatic agent that binds alpha-tubulin, while the tert-butyl ester is primarily used as a protective group (N-Boc-2-aminobenzonitrile) for further functionalization, not as a bioactive intact molecule . Consequently, interchanging these compounds without verifying functional equivalence risks altering synthetic outcomes, biological readouts, or procurement specifications.

Ethyl N-(2-cyanophenyl)carbamate Comparative Evidence


Alpha-Tubulin vs. Beta-Tubulin Binding Selectivity

Ethyl N-(2-cyanophenyl)carbamate is distinguished from classical tubulin polymerization inhibitors such as colchicine and combretastatin A-4 (CA-4) by its reported binding to the alpha-tubulin monomer rather than the beta-tubulin colchicine-binding site . While colchicine and CA-4 bind to beta-tubulin (CA-4 IC50 = 1.32 μM for tubulin polymerization inhibition [1]), the cytostatic activity of ethyl N-(2-cyanophenyl)carbamate is mechanistically linked to alpha-tubulin monomer binding . This target selectivity suggests a different pharmacological profile, although no head-to-head antiproliferative IC50 data for this compound against these comparators are publicly available.

Tubulin Polymerization Inhibition Cytostatic Agents Antiproliferative Activity

Tetrazole Cycloaddition Reactivity

Both methyl and ethyl N-(2-cyanophenyl)carbamates undergo [2+3]-cycloaddition with sodium azide in DMF at 80–90°C in the presence of anhydrous CdCl₂ to afford N-arylcarbamates with a 1,2,3,4-tetrazole fragment [1]. However, the ethyl ester offers a distinct volatility and solubility profile compared to the methyl ester, facilitating chromatographic purification and scaling. In contrast, the tert-butyl N-(2-cyanophenyl)carbamate (N-Boc-2-aminobenzonitrile) is primarily employed as a protected aniline for orthogonal deprotection strategies, not for tetrazole formation under these conditions .

Tetrazole Synthesis Cycloaddition Heterocyclic Chemistry

Microreactor-Enhanced Synthesis Yield

The synthesis of ethyl N-(2-cyanophenyl)carbamate via ring-opening of ethyl carbamic acid with 2-cyanophenyl chloroformate, followed by deamination with methylamine hydrochloride, benefits from a microreactor-based approach that increases the overall reaction yield . While exact yield values are not publicly disclosed, the microreactor method is cited as a straightforward scaling strategy that improves efficiency over conventional batch synthesis . By contrast, the analogous methyl ester and tert-butyl ester lack documented microreactor-optimized syntheses, giving the ethyl ester a distinct advantage for kilogram-scale procurement where process efficiency is critical.

Flow Chemistry Microreactor Synthesis Process Intensification

Purity and Physicochemical Profile vs. Analogues

Commercially available ethyl N-(2-cyanophenyl)carbamate is supplied with a minimum purity of 95% (CAS 41534-70-7) , and some sources report up to 97% purity . The molecular weight is 190.2 g/mol with a LogP of approximately 2.2 [1]. The 2,2,2-trifluoroethyl analogue (CAS 743471-41-2) has a higher molecular weight (244.17 g/mol) and higher lipophilicity (LogP ~2.64), which may influence membrane permeability in cellular assays . The tert-butyl analogue (CAS 163229-43-4) has a molecular weight of 218.25 g/mol and a LogP of ~2.98 . These differences in physicochemical properties can be decisive for selecting the appropriate building block for specific assay conditions.

Procurement Specifications Purity Analysis Physicochemical Properties

Optimal Applications of Ethyl N-(2-cyanophenyl)carbamate


Alpha-Tubulin Binding in Cancer Biology

Given its reported binding to the alpha-tubulin monomer and inhibition of tubulin polymerization , ethyl N-(2-cyanophenyl)carbamate is suited for mechanistic studies investigating alpha-tubulin-selective interventions. Unlike standard beta-tubulin binders such as colchicine or CA-4 , this compound offers an alternative pharmacological probe to dissect tubulin heterodimer functions in mitosis and cell cycle arrest.

Tetrazole Compound Library Synthesis

The demonstrated reactivity of ethyl N-(2-cyanophenyl)carbamate with sodium azide under CdCl₂ catalysis to afford 1,2,3,4-tetrazole-fused carbamates makes it a valuable building block for medicinal chemistry groups building tetrazole-based libraries. The ethyl ester's volatility and solubility facilitate purification, giving it an edge over the methyl analogue in parallel synthesis workflows.

Microreactor-Optimized Scale-Up Synthesis

For industrial or academic groups requiring gram-to-kilogram quantities, the availability of a microreactor-enhanced synthetic route for ethyl N-(2-cyanophenyl)carbamate can translate into improved yield, consistency, and cost-efficiency compared to batch-based syntheses of alternative (2-cyanophenyl)carbamate esters that lack optimized flow-chemistry protocols.

Early-Stage Physicochemical Screening

With a moderate LogP (~2.2) and lower molecular weight (190.2 g/mol) compared to trifluoroethyl and tert-butyl analogues [1], ethyl N-(2-cyanophenyl)carbamate is an attractive starting fragment for hit-to-lead optimization, where balanced lipophilicity and molecular weight are desirable for oral bioavailability predictions.

Technical Documentation Hub

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